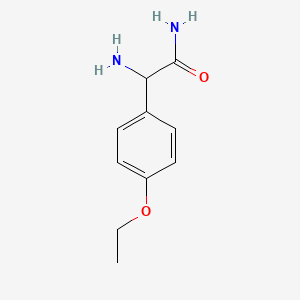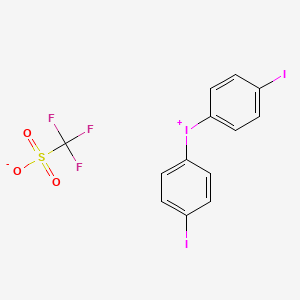
Bis(4-iodophenyl)iodonium Trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-iodophenyl)iodonium Trifluoromethanesulfonate is a hypervalent iodine compound widely used in organic synthesis. It is known for its ability to act as an oxidizing agent and participate in various organic reactions. This compound is particularly valued for its stability and reactivity, making it a useful reagent in both academic and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(4-iodophenyl)iodonium Trifluoromethanesulfonate can be synthesized through the reaction of 4-iodophenyl iodide with trifluoromethanesulfonic acid in the presence of an oxidizing agent. The reaction typically takes place under mild conditions, often at room temperature, and yields a white to off-white crystalline powder .
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-iodophenyl)iodonium Trifluoromethanesulfonate undergoes various types of reactions, including:
Oxidation: It acts as an oxidizing agent in the oxidation of alcohols, aldehydes, and ketones.
Substitution: It participates in electrophilic aromatic substitution reactions, where it can introduce iodine atoms into aromatic rings.
Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds[][2].
Common Reagents and Conditions
Common reagents used with this compound include bases like sodium hydroxide and solvents such as chloroform and methanol. The reactions often occur under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.
Major Products Formed
The major products formed from reactions involving this compound include iodinated aromatic compounds, oxidized organic molecules, and various coupling products depending on the specific reaction conditions and substrates used[3][3].
Aplicaciones Científicas De Investigación
Bis(4-iodophenyl)iodonium Trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules and as a catalyst in various reactions.
Biology: It is employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and diagnostic agents.
Industry: It finds applications in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of Bis(4-iodophenyl)iodonium Trifluoromethanesulfonate involves the transfer of iodine atoms or the generation of reactive iodine species. These reactive intermediates can then participate in various organic transformations, leading to the formation of desired products. The compound’s ability to act as an oxidizing agent is attributed to the hypervalent iodine center, which can undergo redox cycling .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate
- Bis(4-methylphenyl)iodonium Trifluoromethanesulfonate
- Bis(4-tert-butylphenyl)iodonium Trifluoromethanesulfonate
Uniqueness
Bis(4-iodophenyl)iodonium Trifluoromethanesulfonate is unique due to its high reactivity and stability, which makes it an excellent reagent for various organic transformations. Its ability to introduce iodine atoms into aromatic rings and participate in oxidation reactions sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C13H8F3I3O3S |
|---|---|
Peso molecular |
681.98 g/mol |
Nombre IUPAC |
bis(4-iodophenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C12H8I3.CHF3O3S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 |
Clave InChI |
NCIWKSSBZBTLBB-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1I)[I+]C2=CC=C(C=C2)I.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


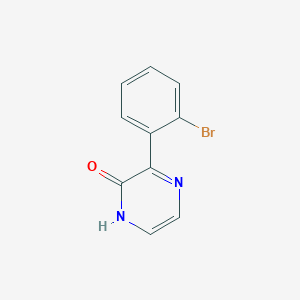
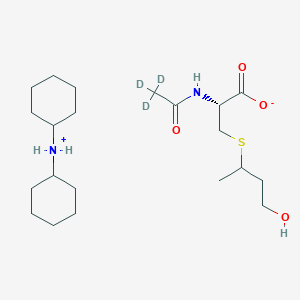
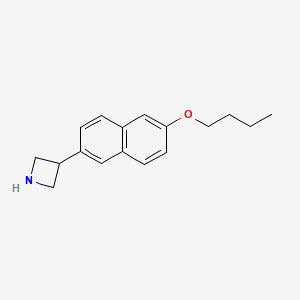

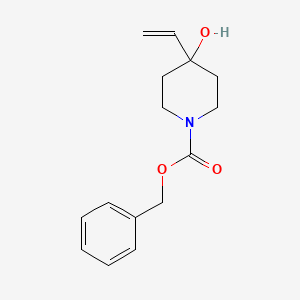
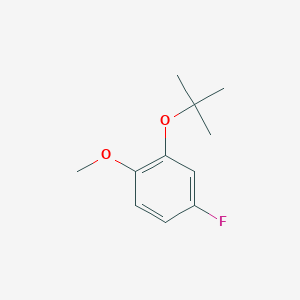

![Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13709416.png)
![2-[4-(Methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13709417.png)
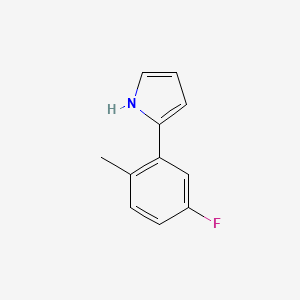
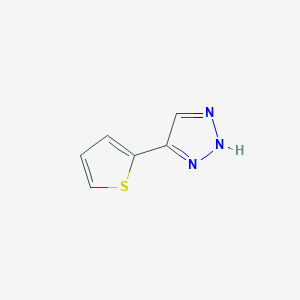
![5-[4-[2-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13709442.png)
